molecular formula C11H24O2Si B11885350 4-((tert-Butyldimethylsilyl)oxy)pentanal

4-((tert-Butyldimethylsilyl)oxy)pentanal

Katalognummer: B11885350
Molekulargewicht: 216.39 g/mol
InChI-Schlüssel: JCHUOXAQZVKHLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((tert-Butyldimethylsilyl)oxy)pentanal is an organic compound that features a pentanal group with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pentanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection Step:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: 4-((tert-Butyldimethylsilyl)oxy)pentanoic acid.

    Reduction: 4-((tert-Butyldimethylsilyl)oxy)pentanol.

    Substitution: Pentanal and tert-butyldimethylsilanol.

Wissenschaftliche Forschungsanwendungen

4-((tert-Butyldimethylsilyl)oxy)pentanal is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pentanal involves the reactivity of the aldehyde group and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
  • 4-((tert-Butyldimethylsilyl)oxy)butan-1-amine
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)pentanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a TBDMS-protected hydroxyl group. This combination allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H24O2Si

Molekulargewicht

216.39 g/mol

IUPAC-Name

4-[tert-butyl(dimethyl)silyl]oxypentanal

InChI

InChI=1S/C11H24O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3

InChI-Schlüssel

JCHUOXAQZVKHLM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=O)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.